molecular formula C7H14N2 B3258516 Spiro[3.3]heptane-2,6-diamine CAS No. 3057-92-9

Spiro[3.3]heptane-2,6-diamine

Cat. No.: B3258516
CAS No.: 3057-92-9
M. Wt: 126.2 g/mol
InChI Key: BNYSTCCWEABAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.3]heptane-2,6-diamine: is a spirocyclic compound characterized by a unique structure where two cyclopropane rings are fused at a single carbon atom. This compound is of significant interest due to its rigid and strained structure, which imparts unique chemical and physical properties.

Future Directions

Spiro[3.3]heptane-2,6-diamine and its derivatives have potential applications in various fields. For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material has been synthesized for efficient planar perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for Spiro[3

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Spiro[3.3]heptane-2,6-diamine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Mechanism of Action

The mechanism by which Spiro[3.3]heptane-2,6-diamine exerts its effects is largely dependent on its application. In drug design, it acts as a bioisostere, mimicking the structure and function of other cyclic compounds like piperazine. This mimicry allows it to interact with similar molecular targets and pathways, enhancing drug efficacy and selectivity .

Comparison with Similar Compounds

Uniqueness: Spiro[3.3]heptane-2,6-diamine is unique due to its rigid spirocyclic structure and the presence of two amino groups, which provide versatile reactivity and potential for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

spiro[3.3]heptane-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSTCCWEABAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.3]heptane-2,6-diamine
Reactant of Route 2
Reactant of Route 2
Spiro[3.3]heptane-2,6-diamine
Reactant of Route 3
Spiro[3.3]heptane-2,6-diamine
Reactant of Route 4
Reactant of Route 4
Spiro[3.3]heptane-2,6-diamine
Reactant of Route 5
Spiro[3.3]heptane-2,6-diamine
Reactant of Route 6
Spiro[3.3]heptane-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.